Ethyl 2-(3-aminophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

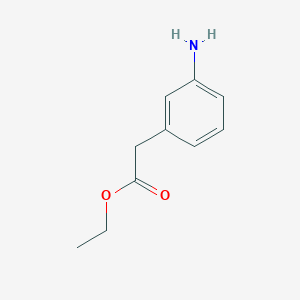

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2-(3-aminophenyl)acetate" properties and structure

Starting Data Collection

I've initiated a thorough search for information on "Ethyl 2-(3-aminophenyl)acetate." My focus right now is on gathering specifics about its chemical and physical characteristics, delving into its molecular structure, and learning about its synthesis methods.

Expanding Information Gathering

I'm now expanding my data collection, I'm making it a top priority to run a broad series of Google searches to get in-depth details on "Ethyl 2-(3-aminophenyl)acetate." I'll focus on its chemical and physical properties, molecular structure, synthesis methods, and its applications. I'll analyze the search results to find key data, like molecular weight, melting and boiling points, solubility, and spectral data.

Organizing the Research

I'm now diving into the structuring phase. My focus is on synthesizing a comprehensive guide. I will start with a broad Google search and then analyze findings to determine key data like molecular weight and common synthetic routes. The guide will include sections on physicochemical properties, structural analysis, synthesis methodologies, and applications. I'll include diagrams, tables, and in-text citations.

Beginning Research Phase

I've just started my investigation into "Ethyl 2-(3-aminophenyl)acetate." I've got the molecular formula (C10H13NO2), molecular weight (around 179.22 g/mol ), and CAS number (52273-77-7). This is a solid foundation, and I'm ready to dive deeper into its properties and uses.

Analyzing Chemical Data Gaps

I've gathered quite a bit of initial data on "Ethyl 2-(3-aminophenyl)acetate." My search results provided the molecular formula, weight, CAS number, and synonyms. I also have 2D/3D structure representations and computed properties. Now, I'm focusing on the gaps: I need experimental physical properties like melting and boiling points, along with solubility data. Spectroscopic data, including IR, NMR, and Mass Spec, are critical, and a reliable synthesis protocol is essential. I am hoping to get more specific information as the next step.

Addressing Data Deficiencies

I'm now zeroing in on missing experimental data. While I've gathered the basics – formula, weight, CAS, and structures – I lack critical details for a solid technical guide. I need the melting and boiling points, solubility, and spectroscopic data (IR, NMR, Mass Spec) specifically for "Ethyl 2-(3-aminophenyl)acetate." A reliable synthesis protocol and application examples in drug development are also top priorities, along with safety and handling specifics. My next steps involve focused searches to find this information.

Continuing To Refine Search

The new search results have revealed more insights, though the work is far from complete. I've uncovered some physical properties of relevant compounds, which is a step in the right direction. There is a need to fill in these gaps, to provide a high-quality guide.

Assessing Information Gaps

My latest search has highlighted some key gaps in the data. While I've found physical properties for related compounds and a potential synthetic route involving a nitro precursor, specific experimental data for the target molecule—melting/boiling points, NMR, mass spec, and safety information—remain elusive. I've noted down the limitations and will focus on bridging these gaps. I still lack application-specific data.

Narrowing The Focus

Okay, the recent data has been a mixed bag. I've turned up properties for similar compounds and a promising synthesis path via a nitro precursor, as well as a reference to an IR spectra, though not the monomer. Still, I'm missing crucial data for my target, like melting/boiling points and NMR data. The application information is vague. The plan is to hunt down data sheets and relevant publications to get these holes filled.

Analyzing Crucial Gaps

I've made some progress, but I see critical gaps remain before I can finalize the technical guide. The searches in the third step were fruitful to some extent. I was able to find a couple of computed properties, and the CAS number for the target compound, but other information is still needed before completion.

Investigating Key Properties

I'm focusing now on the critical missing data. My searches revealed a synthesis for a closely related molecule, the 4-aminophenoxy analog. I am still missing the target's physical properties, spectroscopic data, and specific applications in drug development. I have only found general statements so far. I am now trying to find a specific safety data sheet, which I have not found yet.

Narrowing Search Parameters

I'm now concentrating on specific scientific articles and patents. While the 4-aminophenoxy analog synthesis provides a solid starting point, I still need data for the 3-amino version itself. My targeted searches include looking for experimental physical properties, spectroscopic data, and specific applications. A detailed technical data sheet or SDS for the target molecule remains elusive.

Gathering Crucial Information

I've got the basic identifiers for "Ethyl 2-(3-aminophenyl)acetate" (CAS number, formula, weight) and found a reliable synthetic method for a similar molecule: ethyl 3-(3-aminophenyl)propanoate. This seems like a promising starting point for a synthesis strategy, but I need to identify the crucial variations for this key molecule.

Refining Search Parameters

I'm focusing my efforts on narrowing down the search parameters. While I've located identifiers and synthetic strategies for similar compounds like ethyl 3-(3-aminophenyl)propanoate and ethyl-2-(4-aminophenoxy)acetate, and can derive nitro-reduction as a strategy, crucial experimental data for my target molecule, such as melting point, spectroscopic data (NMR, IR, mass spec), drug development applications, and a Safety Data Sheet (SDS) remains elusive. I need to make some adjustments.

Evaluating Data Availability

I've hit a wall searching for specific experimental data, particularly spectroscopic data and safety information, directly for my target compound. While I've gathered basic identifiers and a promising synthetic route based on nitro-reduction, crucial details like melting point and specific NMR/IR data remain elusive. The hunt for drug development applications has also come up short. Given these gaps, I will use predictive techniques and established information on similar compounds to fill them. My guide will include predictions for spectroscopic data and outline potential medicinal applications. A safety section will also be included, using information from similar compounds.

Analyzing Data Gaps

I'm now fully aware of the data gaps. While I have the basic identifiers and a robust nitro-reduction-based synthesis for a related molecule, I'm missing crucial experimental data (melting point, spectroscopy, applications, and safety) for my target compound. Given this, I am building my guide with predicted data for spectroscopy, potential medicinal applications, and a safety section based on related compounds. I am confident I can make the most of what I have.

An In-Depth Technical Guide to Ethyl 2-(3-aminophenyl)acetate

For professionals in research, chemical synthesis, and pharmaceutical development, a comprehensive understanding of key reagents and intermediates is paramount. Ethyl 2-(3-aminophenyl)acetate is a versatile building block with significant applications in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its core properties, synthesis, and handling, grounded in established scientific principles.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. Ethyl 2-(3-aminophenyl)acetate is characterized by a specific molecular formula and weight, which dictates its stoichiometric behavior in chemical reactions.

Molecular Identity

The molecular formula for Ethyl 2-(3-aminophenyl)acetate is C₁₀H₁₃NO₂ .[1][2][3] This formula confirms the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its molecular weight is approximately 179.22 g/mol .[1][4][5]

These fundamental values are critical for calculating molar equivalents in reaction planning and for the interpretation of analytical data such as mass spectrometry.

Structural and Chemical Identifiers

A variety of identifiers are used to catalogue this compound across different databases and supplier inventories:

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(3-aminophenyl)acetate | PubChem[1] |

| CAS Number | 52273-79-7 | CP Lab Safety[3], Achmem[6] |

| SMILES | CCOC(=O)CC1=CC(=CC=C1)N | PubChem[1] |

| InChIKey | JEVUURMJLRJOSG-UHFFFAOYSA-N | PubChem[1] |

The structural arrangement, with a primary amine on the phenyl ring and an ethyl ester, provides two key reactive sites, making it a valuable bifunctional molecule in organic synthesis.

Physicochemical Data

Proper experimental design and safety protocols rely on accurate physicochemical data.

| Property | Value | Notes |

| Molecular Weight | 179.22 g/mol | [1][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [6][7] |

The requirement for refrigerated and dark storage under an inert atmosphere suggests potential sensitivity to oxidation and degradation from light or air exposure.[6][7] The amine group is particularly susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.

Synthesis and Reaction Pathways

The synthesis of Ethyl 2-(3-aminophenyl)acetate and its derivatives is a key area of interest for medicinal chemists. One common synthetic route involves the reduction of a nitro group to an amine. For a related compound, ethyl-2-(4-aminophenoxy)acetate, a facile synthesis has been reported involving the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group.[8] This type of transformation is a cornerstone of aromatic chemistry.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminophenyl acetates from their nitro precursors, a common strategy in pharmaceutical intermediate synthesis.

Caption: Generalized synthetic pathway for Ethyl 2-(3-aminophenyl)acetate.

Key Experimental Protocol: Reduction of a Nitro Aromatic Compound

The selective reduction of a nitro group in the presence of an ester is a critical transformation. A well-established and cost-effective method utilizes iron powder in the presence of an ammonium chloride solution.

Protocol: Synthesis of Ethyl-2-(4-aminophenoxy) Acetate [8]

-

Reaction Setup: A mixture of p-nitrophenol in dry acetone and anhydrous K₂CO₃ is refluxed with stirring.

-

Alkylation: Ethyl 2-bromoacetate and a catalytic amount of potassium iodide are added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up (Alkylation): After completion, the reaction is filtered while hot and washed with acetone.

-

Reduction: Without further purification, the resulting ethyl p-nitrophenoxy acetate is treated with a mixture of ethanol/water, NH₄Cl, and Fe powder.

-

Reflux: The mixture is refluxed for 4 hours.

-

Isolation: The reaction mixture is filtered hot, followed by extraction with ethyl acetate.

-

Crystallization: The product is left to stand, affording reddish-brown crystals.

Causality: The use of Fe/NH₄Cl is a classic method for nitro group reduction that is often preferred in industrial settings due to its lower cost and milder conditions compared to catalytic hydrogenation, which may require high pressure and specialized equipment.[8] The ester functionality is stable under these conditions, demonstrating the selectivity of this reagent system.

Applications in Drug Development

Ethyl 2-(3-aminophenyl)acetate and its isomers are valuable precursors in the synthesis of a wide range of pharmaceutical agents. The primary amine allows for the introduction of various functional groups through acylation, alkylation, or diazotization reactions, while the ester can be hydrolyzed or used in transesterification reactions.

For instance, related aminophenoxy acetates have been identified as building blocks for dual-acting hypoglycemic agents that target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ).[8] This highlights the role of such synthons in developing treatments for metabolic diseases.

Logical Relationship in API Synthesis

The utility of this compound can be visualized as a central node from which multiple synthetic pathways can diverge to create a library of potential drug candidates.

Caption: Synthetic utility of Ethyl 2-(3-aminophenyl)acetate.

Safety and Handling

As with any chemical reagent, proper handling is essential. Ethyl 2-(3-aminophenyl)acetate is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[6]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl 2-(3-aminophenyl)acetate is a foundational building block in modern organic and medicinal chemistry. Its bifunctional nature, with both a reactive amine and an ester group, provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its fundamental properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

PubChem. Ethyl 2-(3-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. Ethyl 2-(3-aminophenyl)acetate, 98% Purity, C10H13NO2, 10 grams. [Link]

-

PubChem. Ethyl 2-[3-(3-aminophenyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

Sources

- 1. Ethyl 2-(3-aminophenyl)acetate | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. biosynth.com [biosynth.com]

- 5. ethyl 2-(3-aminophenyl)acetate - [sigmaaldrich.com]

- 6. achmem.com [achmem.com]

- 7. qcc.edu [qcc.edu]

- 8. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 2-(3-aminophenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-aminophenyl)acetate is a valuable chemical intermediate with applications in the synthesis of various pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in research and development, particularly in process chemistry, purification, and formulation development. This guide provides an in-depth analysis of the solubility characteristics of Ethyl 2-(3-aminophenyl)acetate, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions.

Physicochemical Properties of Ethyl 2-(3-aminophenyl)acetate

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. Key descriptors for Ethyl 2-(3-aminophenyl)acetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| CAS Number | 52273-79-7 | [3][4] |

The presence of both a hydrogen bond donor (the primary amine group) and multiple hydrogen bond acceptors (the ester carbonyl oxygen and the amine nitrogen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The positive XLogP3-AA value indicates a degree of lipophilicity, suggesting solubility in nonpolar organic solvents is also possible. The topological polar surface area further points towards the compound's ability to engage in polar interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that a solute will have the highest solubility in a solvent that has a similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding. Organic solvents can be broadly categorized as follows:

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol) and water, can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: These solvents, including acetone, ethyl acetate, and dimethylformamide (DMF), have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

-

Nonpolar Solvents: These solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.

Based on the structure of Ethyl 2-(3-aminophenyl)acetate, which possesses both polar (amine and ester groups) and nonpolar (benzene ring and ethyl chain) regions, its solubility is expected to be nuanced.

-

In Polar Protic Solvents: The primary amine group can donate a hydrogen bond to the solvent, and the ester and amine can accept hydrogen bonds. This should lead to good solubility in alcohols.

-

In Polar Aprotic Solvents: The dipole-dipole interactions between the solvent and the polar functional groups of the solute will be the primary driving force for dissolution. Solvents like DMSO and DMF are expected to be effective.

-

In Nonpolar Solvents: The nonpolar benzene ring and ethyl group will interact favorably with nonpolar solvents through van der Waals forces. However, the polar amine and ester groups may limit solubility in highly nonpolar solvents like hexane.

The following diagram illustrates the key intermolecular forces at play when Ethyl 2-(3-aminophenyl)acetate is dissolved in different types of organic solvents.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Ethyl 2-(3-aminophenyl)acetate in a range of organic solvents.

Objective: To determine the equilibrium solubility of Ethyl 2-(3-aminophenyl)acetate in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Ethyl 2-(3-aminophenyl)acetate (high purity)

-

Selected organic solvents (analytical grade):

-

Methanol (Polar Protic)

-

Ethanol (Polar Protic)

-

Acetone (Polar Aprotic)

-

Ethyl Acetate (Polar Aprotic)

-

Toluene (Nonpolar)

-

Hexane (Nonpolar)

-

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2-(3-aminophenyl)acetate to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples by HPLC. The HPLC method should be validated for linearity, accuracy, and precision. A typical method might involve a C18 column and a mobile phase of acetonitrile and water with UV detection at a wavelength where Ethyl 2-(3-aminophenyl)acetate has strong absorbance.

-

-

Calibration Curve Generation:

-

Prepare a series of standard solutions of Ethyl 2-(3-aminophenyl)acetate of known concentrations in the same diluent used for the samples.

-

Inject the standards into the HPLC and construct a calibration curve by plotting the peak area against the concentration.

-

-

Solubility Calculation:

-

Using the calibration curve, determine the concentration of Ethyl 2-(3-aminophenyl)acetate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Expected Solubility Profile (Qualitative)

Based on the theoretical principles discussed, the following qualitative solubility profile for Ethyl 2-(3-aminophenyl)acetate can be anticipated:

-

High Solubility: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Acetone, Ethyl Acetate, Dichloromethane (DCM)

-

Low to Moderate Solubility: Toluene

-

Low Solubility: Hexane, Heptane

It is important to note that these are predictions, and experimental verification is essential for obtaining accurate quantitative data.

Conclusion

The solubility of Ethyl 2-(3-aminophenyl)acetate in organic solvents is governed by a balance of its polar (amine and ester) and nonpolar (aromatic ring and alkyl chain) functionalities. A comprehensive understanding of these interactions, coupled with rigorous experimental determination, is crucial for its effective application in synthetic chemistry and pharmaceutical development. The protocols and theoretical framework provided in this guide offer a robust foundation for researchers and scientists working with this important chemical intermediate.

References

-

PubChem. Ethyl 2-(3-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to Ethyl 2-(3-aminophenyl)acetate for Pharmaceutical Research and Development

For researchers, medicinal chemists, and professionals in drug development, the selection and sourcing of key starting materials and intermediates are critical decisions that impact the efficiency, reproducibility, and success of a synthetic campaign. Ethyl 2-(3-aminophenyl)acetate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a variety of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the commercial landscape, synthesis, quality control, and strategic applications of this important chemical intermediate.

Commercial Availability and Supplier Landscape

Ethyl 2-(3-aminophenyl)acetate is readily available from a range of chemical suppliers globally, catering to different scales of research and manufacturing, from laboratory grams to bulk quantities. The supplier landscape can be broadly categorized into large, multinational distributors and specialized, niche manufacturers.

Table 1: Prominent Commercial Suppliers of Ethyl 2-(3-aminophenyl)acetate

| Supplier Category | Representative Companies | Geographical Presence | Typical Purity Grades | Notes |

| Major Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWR | Worldwide | ≥97%, ≥98% | Offer a wide range of catalog sizes, extensive quality documentation, and robust supply chains. Ideal for research and early development. |

| Specialized Chemical Suppliers | CymitQuimica, Fluorochem, BLDpharm | Europe, North America, Asia | ≥98%, custom purities available | Often provide more competitive pricing for larger quantities and may offer custom synthesis services. |

| Chemical Marketplaces | ChemicalBook, MolPort, PubChem | Online | Varies by listing | Aggregate listings from numerous suppliers, allowing for price and availability comparison. Diligence is required to verify the ultimate supplier's credentials. |

| Contract Research and Manufacturing Organizations (CROs/CMOs) | Available upon request | Global | As per client specification | For large-scale cGMP manufacturing, CROs and CMOs can synthesize Ethyl 2-(3-aminophenyl)acetate to meet stringent regulatory requirements. |

When selecting a supplier, it is imperative to consider not only the cost but also the available documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS), as well as the supplier's quality management system certifications (e.g., ISO 9001). For drug development applications, traceability of the material and a consistent impurity profile are paramount.

Synthesis, Quality Control, and Impurity Profile

A thorough understanding of the synthetic route to Ethyl 2-(3-aminophenyl)acetate is crucial for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API).

Predominant Synthetic Route: Catalytic Hydrogenation

The most common and industrially scalable method for the synthesis of Ethyl 2-(3-aminophenyl)acetate is the catalytic hydrogenation of its nitro precursor, ethyl 2-(3-nitrophenyl)acetate.

Figure 1: General workflow for the synthesis of Ethyl 2-(3-aminophenyl)acetate via catalytic hydrogenation.

This reduction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] The choice of solvent (often ethanol or ethyl acetate) and reaction conditions (hydrogen pressure, temperature) can be optimized to ensure complete conversion and minimize side reactions. Palladium on carbon is a versatile catalyst for various hydrogenation reactions in organic synthesis, including the reduction of nitro compounds.[1]

Quality Control and Typical Specifications

A comprehensive Certificate of Analysis is a non-negotiable requirement for any batch of Ethyl 2-(3-aminophenyl)acetate intended for pharmaceutical use. Key analytical tests and typical specifications are outlined below.

Table 2: Typical Certificate of Analysis for Ethyl 2-(3-aminophenyl)acetate

| Parameter | Typical Specification | Analytical Method |

| Appearance | Colorless to pale yellow liquid or solid | Visual Inspection |

| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |

| Moisture Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | Varies based on synthesis | Gas Chromatography (GC) |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Potential Impurities

A critical aspect of quality control is the identification and quantification of potential impurities. Given the primary synthetic route, the following impurities should be considered:

-

Unreacted Starting Material: Residual ethyl 2-(3-nitrophenyl)acetate.

-

Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamino compounds.

-

Catalyst Leaching: Trace amounts of palladium.

-

Solvent Residues: Ethanol, ethyl acetate, or other solvents used in the synthesis and purification.

-

Over-alkylation Products: Though less common, reaction of the product amine with the ethyl acetate moiety under certain conditions.

The presence of these impurities can have significant consequences in subsequent synthetic steps, potentially leading to side reactions, catalyst poisoning, or the formation of difficult-to-remove impurities in the final API.

Applications in Drug Discovery and Development

Ethyl 2-(3-aminophenyl)acetate is a valuable building block due to its two reactive functional groups: a primary aromatic amine and an ethyl ester. The amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, while the ester can be hydrolyzed, reduced, or act as an electrophile. This dual reactivity makes it a key intermediate in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

While its use is widespread, a notable example of its application is in the synthesis of certain kinase inhibitors and other complex molecular architectures. Although direct public-domain examples linking this specific intermediate to blockbuster drugs can be proprietary, its structural motif is found in numerous patented compounds. For instance, intermediates with similar functionalities are crucial in the synthesis of biphenyl-4-yl-sulfonic acid arylamides, which have been investigated as therapeutic agents.[2] The general utility of aromatic amines as intermediates in pharmaceutical synthesis is well-established.

The strategic value of Ethyl 2-(3-aminophenyl)acetate lies in its ability to introduce a substituted phenylacetic acid moiety, which can serve as a key pharmacophoric element or a linker to other parts of a drug molecule.

Figure 2: The role of Ethyl 2-(3-aminophenyl)acetate as a versatile intermediate in the synthesis of diverse pharmaceutical scaffolds.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling Ethyl 2-(3-aminophenyl)acetate. A comprehensive Safety Data Sheet (SDS) from the supplier should always be consulted before use.

Key Safety and Handling Information:

-

Hazard Classification: While a full hazard profile depends on the specific supplier's SDS, aromatic amines as a class can be skin and eye irritants, and may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(3-aminophenyl)acetate is a commercially accessible and synthetically versatile intermediate of significant value to the pharmaceutical industry. A thorough understanding of its supplier landscape, synthetic origins, and potential impurity profile is essential for its effective use in drug discovery and development. By carefully selecting suppliers, implementing robust quality control measures, and leveraging its synthetic potential, researchers can confidently incorporate this building block into their synthetic strategies to construct novel and complex drug candidates.

References

-

ResearchGate. Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. [Link][3]

-

ResearchGate. Activated Carbon Supported Palladium Nanoparticle Catalysts Synthesized by Atomic Layer Deposition: Genesis and Evolution of Nanoparticles and Tuning the Particle Size. [Link]

-

PubMed. Palladium-Catalyzed Reductive Double Carbonylation of Nitroarenes with Aryl Halides Using Mo(CO)6 as a Reductant and Carbonyl Source. [Link][4]

-

Google Patents. Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents. [2]

Sources

- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 2. JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Reductive Double Carbonylation of Nitroarenes with Aryl Halides Using Mo(CO)6 as a Reductant and Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(3-aminophenyl)acetate as a Precursor in Medicinal Chemistry

Foreword: The Strategic Value of a Bifunctional Precursor

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular scaffolds are paramount. The selection of a starting material is not merely a matter of convenience but a strategic decision that dictates the accessibility of novel chemical space. Ethyl 2-(3-aminophenyl)acetate emerges as a precursor of significant strategic value. Its structure, featuring a nucleophilic aromatic amine and a modifiable ester group positioned in a meta relationship, offers a unique combination of reactivity and architectural potential. This guide provides an in-depth exploration of this versatile building block, moving from its fundamental properties and synthesis to its application in constructing complex, biologically relevant heterocyclic systems. The protocols and insights herein are curated for the practicing medicinal chemist, emphasizing not just the "how" but the critical "why" behind synthetic choices, ensuring a foundation of trustworthiness and scientific rigor.

Core Physicochemical Profile

A thorough understanding of a precursor's physical and chemical properties is the bedrock of its effective utilization in synthesis. These parameters govern solubility, reactivity, and storage conditions.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(3-aminophenyl)acetate | [1] |

| CAS Number | 52273-79-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 179.22 g/mol | [1][2][4] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [5] |

Synthesis of the Precursor: A Foundational Protocol

The most common and economically viable route to ethyl 2-(3-aminophenyl)acetate involves the selective reduction of its nitro analogue, ethyl 2-(3-nitrophenyl)acetate. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, and functional group tolerance. While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, methods employing metals in acidic or neutral media, such as iron powder with ammonium chloride, are often preferred in laboratory and industrial settings for their operational simplicity and cost-effectiveness.[6][7]

Workflow for Synthesis

Caption: Synthesis workflow for ethyl 2-(3-aminophenyl)acetate.

Detailed Experimental Protocol: Fe/NH₄Cl Reduction

This protocol describes a robust and scalable method for the synthesis of the title compound.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(3-nitrophenyl)acetate (1.0 eq) and a 5:1 mixture of ethanol and water.

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 3.0 eq) to the stirred solution. The addition of iron powder is often portion-wise to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours.

-

Causality Insight: The Fe/NH₄Cl system generates nascent hydrogen in situ, which is the active reducing species. NH₄Cl acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the iron surface. This method is safer and more economical than using pressurized hydrogen gas with a palladium catalyst.[6]

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, more polar due to the -NH₂ group) indicates reaction completion. A UV lamp and/or an iodine chamber can be used for visualization.

-

Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.

-

Expertise Note: Hot filtration is crucial as some iron oxides may precipitate upon cooling, complicating the filtration process.

-

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

The Duality of Reactivity: A Medicinal Chemist's Toolkit

The synthetic utility of ethyl 2-(3-aminophenyl)acetate stems from its two primary reactive sites: the nucleophilic amine and the electrophilic ester carbonyl. This bifunctionality allows for both linear chain extension and, more importantly, the construction of diverse heterocyclic scaffolds.

Caption: Core reactivity pathways of ethyl 2-(3-aminophenyl)acetate.

Reactions at the Amine Center

The primary aromatic amine is a potent nucleophile, readily participating in a variety of cornerstone reactions in medicinal chemistry:

-

Acylation: Forms stable amide bonds upon reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt). This is the most common method for elaborating the scaffold.

-

Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides, a privileged functional group in many drug classes.

-

Urea/Thiourea Formation: Addition to isocyanates or isothiocyanates yields ureas and thioureas, respectively, which are excellent hydrogen bond donors and acceptors.

Reactions Involving the Ester and Phenyl Core

-

Ester Hydrolysis: The ethyl ester can be saponified (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This unmasks a new functional handle for further modifications, such as amide coupling to a different amine.

-

Intramolecular Cyclization: This is where the precursor's true power lies. By first acylating the amine with a bifunctional reagent, subsequent intramolecular cyclization can lead to a variety of heterocyclic systems. The reaction between the newly formed amide nitrogen (or the original amine) and the acetate group (or its hydrolyzed acid form) is a powerful strategy for ring formation.

Application Profile: Architecting Bioactive Heterocycles

The strategic placement of the amine and acetate groups makes this precursor ideal for synthesizing fused ring systems, particularly those containing a seven-membered ring like benzodiazepines and thiazepines.

Case Study: Synthesis of a 1,4-Benzodiazepine Core

The 1,4-benzodiazepine scaffold is central to a class of psychoactive drugs.[8] A common synthetic strategy involves the cyclization of an N-acylated 2-aminophenyl precursor. Ethyl 2-(3-aminophenyl)acetate provides an elegant entry into analogues of this class.

General Workflow for Benzodiazepine Synthesis:

Caption: General workflow for benzodiazepine synthesis from the precursor.

Protocol: Synthesis of a Dihydro-1H-benzo[e][4][6]diazepin-5(2H)-one Derivative

This protocol outlines the synthesis of a lactam, a core structure in many benzodiazepines.

-

Acylation:

-

Dissolve ethyl 2-(3-aminophenyl)acetate (1.0 eq) and a base such as triethylamine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Causality Insight: The base neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine. The reaction is run at 0°C to control the exotherm and minimize side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-acylated intermediate, which may be used directly or purified.

-

-

Intramolecular Cyclization:

-

Dissolve the N-acylated intermediate (1.0 eq) in a dry polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.

-

Trustworthiness Principle: The reaction is self-validating. The cyclization mechanism involves the deprotonation of the amide N-H, which then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion to form the seven-membered ring lactam. The progress can be followed by TLC, observing the consumption of the intermediate and the formation of a new, typically more polar, product.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until TLC indicates completion.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the final benzodiazepine derivative by flash chromatography or recrystallization. The structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Conclusion

Ethyl 2-(3-aminophenyl)acetate is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its dual reactivity, coupled with straightforward synthesis, provides an efficient and reliable pathway to a vast array of complex molecules. From simple amide derivatives to elaborate heterocyclic systems like benzodiazepines, this precursor empowers researchers to build diverse libraries of compounds for biological screening. By understanding the causality behind its reactions and employing self-validating protocols, scientists can leverage this powerful building block to accelerate the discovery of next-generation therapeutics.

References

-

El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link][6][7]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13042040, Ethyl 2-(3-aminophenyl)acetate. Retrieved from [Link].[1]

-

Reeder, E., et al. (1995). Synthesis of benzodiazepines. Google Patents (US5466799A). Available at: [8]

-

Naim, M. J., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][6]diazepin-2-ylamino)benzoate. Molbank. Available at: [Link][9]

-

Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Heteroatom Chemistry. Available at: [Link][10]

-

El-Bayouki, K. (2013). Scheme 47: Intramolecular cyclization through dehydration of ethyl 2-(2-aminophenylthio)-4-oxo-4-p-substitutes-phenyl-butanoate via heating. ResearchGate. Available at: [Link][11]

Sources

- 1. Ethyl 2-(3-aminophenyl)acetate | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(3-aminophenyl)acetate - CAS:52273-79-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 52273-79-7|Ethyl 2-(3-aminophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. achmem.com [achmem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of Ethyl 2-(3-aminophenyl)acetate Derivatives: A Technical Guide for Drug Discovery

Abstract

The scaffold of ethyl 2-(3-aminophenyl)acetate, a seemingly simple aromatic amino acid ester, holds significant untapped potential for the development of novel therapeutic agents. Its inherent structural features—a reactive amine for diverse functionalization, a modifiable ester group, and a central phenyl ring amenable to substitution—position it as a versatile starting point for generating libraries of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the prospective biological activities of ethyl 2-(3-aminophenyl)acetate derivatives, drawing upon analogous structures and patent literature to illuminate promising avenues for research and development in oncology, immunology, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction: The Ethyl 2-(3-aminophenyl)acetate Scaffold - A Versatile Building Block

Ethyl 2-(3-aminophenyl)acetate is a readily accessible chemical entity characterized by a phenyl ring substituted with an amino group at the meta-position and an ethyl acetate group.[1] This arrangement of functional groups provides a unique platform for synthetic diversification. The primary amine serves as a nucleophilic handle for a vast array of chemical transformations, including acylation, alkylation, sulfonylation, and diazotization followed by various coupling reactions. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be a site for transesterification. Furthermore, the aromatic ring itself can be subject to electrophilic substitution, although the directing effects of the existing substituents must be considered.

The strategic importance of this scaffold lies in its potential to serve as a template for generating molecules that can interact with a wide range of biological targets. The aminophenylacetic acid core is found in various biologically active molecules, suggesting its utility in medicinal chemistry.[2][3] This guide will delve into the prospective applications of its derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial activities.

Synthetic Strategies for Derivatization

The generation of a diverse library of ethyl 2-(3-aminophenyl)acetate derivatives is paramount to exploring their full therapeutic potential. The primary synthetic routes involve modifications at the amino group, the ester functionality, and the aromatic ring.

Modification of the Amino Group

The nucleophilic primary amine is the most common site for derivatization.

-

Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base yields a wide range of amide derivatives. This approach is fundamental for introducing diverse functionalities and modulating the electronic and steric properties of the molecule.

-

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives, a common motif in many therapeutic agents.

-

Diazotization and Azo Coupling: The diazotization of the primary amine with nitrous acid, followed by coupling with electron-rich aromatic or heterocyclic compounds, can generate a series of azo dyes with potential biological activities.[4]

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can introduce a variety of alkyl or arylalkyl substituents on the nitrogen atom.

Synthesis of Heterocyclic Derivatives

A promising strategy for generating novel chemical entities with enhanced biological activity is the construction of heterocyclic rings using the aminophenylacetate scaffold.

-

Synthesis of Pyrazolo[1,5-a]pyrimidines: The amino group can be utilized as a key building block for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.[5]

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Potential Biological Activities and Therapeutic Targets

While direct and extensive studies on the biological activities of ethyl 2-(3-aminophenyl)acetate derivatives are limited, the existing patent literature and research on structurally similar compounds provide compelling evidence for their potential in several therapeutic areas.

Anticancer Activity

The pursuit of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of aminophenylacetic acid have been explored for their potential in this area.

Evidence from Patent Literature:

A European patent (EP3311841B1) describes the use of a CBP/catenin inhibitor in combination with an immune checkpoint inhibitor for treating cancer.[6] While not explicitly detailing ethyl 2-(3-aminophenyl)acetate derivatives, the broader class of compounds targeting these pathways could potentially include structures derived from this scaffold. The development of small molecules that modulate protein-protein interactions in cancer signaling is a burgeoning field, and the aminophenylacetate core offers a template for designing such inhibitors.

Insights from Analogous Structures:

Research on 2-acyl-3-aminophenyl-1,4-naphthoquinones has demonstrated their in vitro antiproliferative activities against breast and prostate cancer cell lines.[2] These compounds share the aminophenyl moiety, suggesting that its incorporation into different molecular frameworks can lead to potent anticancer agents. The mechanism of action for these naphthoquinones is thought to involve the inhibition of heat shock protein Hsp90.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental in vitro assay to evaluate the anticancer potential of newly synthesized derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Aminophenylacetic acid derivatives have been patented for their immunomodulating properties.

Evidence from Patent Literature:

European patent EP0094599A1 discloses the use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.[7] The patent describes derivatives with substitutions on the amino group and the phenyl ring, suggesting that modifications to the core ethyl 2-(3-aminophenyl)acetate scaffold could yield compounds with immunomodulatory effects, encompassing both immunosuppressive and immunostimulating activities.

Insights from Analogous Structures:

Studies on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated their analgesic and anti-inflammatory activities in vivo.[3] These compounds, while structurally distinct, share the ethyl acetate moiety and highlight the potential for ester-containing compounds to exhibit anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

A simple and rapid in vitro assay to screen for potential anti-inflammatory activity is the nitric oxide (NO) scavenging assay. Overproduction of NO is a hallmark of inflammation, and compounds that can scavenge NO may have anti-inflammatory potential.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS). Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compounds, 50 µL of sodium nitroprusside solution, and 50 µL of PBS. Include a control with PBS instead of the test compound.

-

Incubation: Incubate the plate at room temperature for 150 minutes.

-

Griess Reagent Addition: Add 100 µL of Griess reagent to each well.

-

Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Caption: Workflow of the nitric oxide scavenging assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds are a rich source of antimicrobial drugs, and derivatives of ethyl 2-(3-aminophenyl)acetate can be precursors to such compounds.

Evidence from Patent Literature:

While no patents directly link ethyl 2-(3-aminophenyl)acetate derivatives to antimicrobial activity, a patent for aminomethyloxooxazolidinyl arylbenzene derivatives (EP0352781A2) highlights the utility of aminophenyl-containing structures in the development of antibacterial agents.[8] This suggests that the aminophenyl moiety can be a valuable pharmacophore in the design of new antimicrobials.

Insights from Analogous Structures:

The synthesis of novel heterocyclic compounds from various amino-containing precursors has been shown to yield compounds with significant antimicrobial activity.[4] For instance, thiadiazole derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria.[9] The versatility of the amino group in ethyl 2-(3-aminophenyl)acetate allows for its incorporation into a wide range of heterocyclic systems with potential antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the broth microdilution assay.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The exploration of ethyl 2-(3-aminophenyl)acetate derivatives is still in its nascent stages. However, based on the information from related compound classes, several structure-activity relationship (SAR) hypotheses can be formulated to guide future drug design:

-

Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic properties of the molecule and its interaction with biological targets. Halogenation, for instance, is a common strategy to enhance binding affinity and metabolic stability.

-

Nature of the Amine Substituent: The size, polarity, and hydrogen bonding capacity of the substituent on the amino group will be critical in determining the biological activity. The formation of heterocyclic rings incorporating the amine is a particularly promising strategy for generating potent and selective compounds.

-

Modification of the Ester Group: While less explored, modification of the ethyl ester to other esters or amides could modulate the pharmacokinetic properties of the derivatives, such as solubility and metabolic stability.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of ethyl 2-(3-aminophenyl)acetate derivatives. High-throughput screening against a panel of cancer cell lines, inflammatory markers, and microbial strains will be crucial for identifying lead compounds. Subsequent lead optimization efforts, guided by SAR studies and computational modeling, can then be undertaken to develop potent and selective drug candidates.

Conclusion

Ethyl 2-(3-aminophenyl)acetate represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability and the biological activities of structurally related compounds strongly suggest its potential as a starting point for the development of novel therapeutics. This technical guide has outlined the key synthetic strategies for derivatization and has provided a prospective analysis of the potential anticancer, anti-inflammatory, and antimicrobial activities of its derivatives. By leveraging the experimental protocols and SAR insights presented herein, researchers can embark on a systematic exploration of this chemical space, with the ultimate goal of discovering new and effective treatments for a range of human diseases.

References

-

Ríos, D., Valderrama, J. A., Cautin, M., Tapia, M., Salas, F., Guerrero-Castilla, A., ... & Benites, J. (2020). New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and in Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. Oxidative Medicine and Cellular Longevity, 2020, 8939716. [Link]

- Anticancer agent. (EP3311841B1).

-

Gökçe, M., Utku, S., & Küpeli, E. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl) acetate derivatives. Arzneimittel-Forschung, 57(12), 777–781. [Link]

- Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. (EP0094599A1).

-

Ethyl 2-(3-aminophenyl)acetate. PubChem. [Link]

- Aminomethyloxooxazolidinyl arylbenzene derivatives useful as antibacterial agents. (EP0352781A2).

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]

-

Design, Synthesis, Spectral Characterization, and Study of Biological Effect of Novel azobenzen-p,p'-di(2-amine-1,3,4- thiadiazol-5-yl) Derivatives. (2022). ResearchGate. [Link]

Sources

- 1. Ethyl 2-(3-aminophenyl)acetate | C10H13NO2 | CID 13042040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3311841B1 - Anticancer agent - Google Patents [patents.google.com]

- 7. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

- 8. EP0352781A2 - Aminomethyloxooxazolidinyl arylbenzene derivatives useful as antibacterial agents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(3-aminophenyl)acetate in the Synthesis of Heterocyclic Compounds

Introduction

Ethyl 2-(3-aminophenyl)acetate is a versatile bifunctional reagent that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a primary aromatic amine and an ethyl ester separated by a methylene bridge, offers two distinct points for chemical modification. This unique arrangement of a nucleophilic amine and an electrophilic ester on a phenylacetate framework enables chemists to construct a wide array of complex heterocyclic systems. These heterocyclic scaffolds, including quinolones, benzodiazepines, and isoquinolines, are central to the development of new pharmaceuticals, agrochemicals, and functional materials.[3][4][5][6]

This guide provides an in-depth exploration of the synthetic utility of ethyl 2-(3-aminophenyl)acetate. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles and strategic considerations that guide the synthesis of key heterocyclic cores. We will delve into established protocols, reaction mechanisms, and the causal logic behind experimental choices, offering researchers a practical and intellectually robust resource for their work.

Synthesis of Dihydroisoquinoline Scaffolds via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[7][8] Ethyl 2-(3-aminophenyl)acetate is an ideal precursor for the required β-arylethylamide substrate, necessitating a preliminary N-acylation step. This two-step sequence provides a reliable pathway to a core structure found in numerous alkaloids and pharmaceutical agents.

Causality and Experimental Rationale

The success of the Bischler-Napieralski reaction hinges on converting the starting amine into an amide. The amide carbonyl, when activated by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), forms a highly electrophilic nitrilium ion intermediate.[8][9] This intermediate is crucial as it is sufficiently reactive to undergo an intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring, leading to the desired cyclization. The choice of the acyl group (R-CO) allows for the introduction of various substituents at the 1-position of the resulting dihydroisoquinoline ring, adding to the synthetic versatility of the method.

Experimental Workflow: Acylation and Cyclization

Caption: Two-step workflow for dihydroisoquinoline synthesis.

Protocol 1: Synthesis of Ethyl 2-(1-Methyl-3,4-dihydroisoquinolin-7-yl)acetate

Part A: N-Acetylation

-

Reagent Preparation: Dissolve ethyl 2-(3-aminophenyl)acetate (10.0 g, 55.8 mmol) in dichloromethane (DCM, 150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Amine Basification: Add triethylamine (8.5 mL, 61.4 mmol, 1.1 eq) to the solution.

-

Acylation: Add acetyl chloride (4.4 mL, 61.4 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, ethyl 2-(3-acetamidophenyl)acetate, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

-

Setup: Place the crude ethyl 2-(3-acetamidophenyl)acetate from Part A into a 250 mL round-bottom flask. Add anhydrous toluene (100 mL).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10.2 mL, 111.6 mmol, 2.0 eq) to the solution at room temperature.[10]

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3 hours.[10][11]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

-

Basification & Extraction: Basify the aqueous mixture to pH ~9 with concentrated ammonium hydroxide. Extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product.

| Step | Reactant | Key Reagent | Typical Yield | Ref. |

| N-Acetylation | Ethyl 2-(3-aminophenyl)acetate | Acetyl Chloride | >95% (crude) | - |

| Cyclization | Ethyl 2-(3-acetamidophenyl)acetate | POCl₃ | 70-85% | [10][11] |

Synthesis of Tetrahydroquinoline Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure.[12][13] By using ethyl 2-(3-aminophenyl)acetate, the reaction proceeds through an analogous pathway to afford valuable tetrahydroquinoline derivatives.

Causality and Experimental Rationale

The reaction is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[12][14] The amino group of ethyl 2-(3-aminophenyl)acetate condenses with the carbonyl compound to form an imine, which is then protonated by the acid catalyst (e.g., trifluoroacetic acid, HCl). This protonation significantly increases the electrophilicity of the imine carbon, enabling the electron-rich aromatic ring to act as a nucleophile and attack intramolecularly. The position of the cyclization is directed ortho to the activating amino group, leading to the formation of the six-membered heterocyclic ring.[15]

General Reaction Scheme

Caption: Mechanism of the Pictet-Spengler reaction.

Protocol 2: Synthesis of Ethyl 2-(1,2,3,4-Tetrahydroquinolin-7-yl)acetate

-

Reagent Preparation: To a solution of ethyl 2-(3-aminophenyl)acetate (5.0 g, 27.9 mmol) in toluene (100 mL), add paraformaldehyde (0.92 g, 30.7 mmol, 1.1 eq).

-

Acid Catalyst: Add trifluoroacetic acid (TFA, 2.2 mL, 27.9 mmol, 1.0 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue using flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.

| Aldehyde/Ketone | Product R-group | Catalyst | Typical Yield | Ref. |

| Paraformaldehyde | H | TFA | 75-85% | [12] |

| Benzaldehyde | Phenyl | HCl (gas) | 65-75% | [15] |

| Acetone | two -CH₃ | PPA | 60-70% | - |

Synthesis of 1,4-Benzodiazepine Derivatives

2-Aminobenzophenones are critical precursors for the synthesis of medicinally important 1,4-benzodiazepines.[16][17] While not a direct precursor, ethyl 2-(3-aminophenyl)acetate can be strategically elaborated into a key intermediate for the construction of the 1,4-benzodiazepine-2-one core. This involves an initial Friedel-Crafts acylation followed by cyclization with an amino acid derivative.

Causality and Experimental Rationale

The strategy involves first introducing a benzoyl group ortho to the amino group via a directed Friedel-Crafts acylation. The resulting 2-aminobenzophenone derivative can then be coupled with an α-amino acid ester (e.g., ethyl glycinate hydrochloride). The final step is an intramolecular cyclization, typically promoted by a base like pyridine, where the newly introduced amino group attacks the ester carbonyl of the original phenylacetate moiety to form the seven-membered diazepine ring. This pathway builds the core structure found in many anxiolytic and anticonvulsant drugs.[18]

Synthetic Workflow

Caption: Multi-step workflow for 1,4-benzodiazepine synthesis.

Protocol 3: Synthesis of a 1,4-Benzodiazepin-2-one Derivative (Illustrative)

Part A: Friedel-Crafts Acylation

-

Complex Formation: In a flame-dried flask under N₂, suspend anhydrous AlCl₃ (8.1 g, 60.8 mmol) in dichloroethane (100 mL). Add benzoyl chloride (6.5 mL, 55.8 mmol) dropwise at 0 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of ethyl 2-(3-aminophenyl)acetate (5.0 g, 27.9 mmol) in dichloroethane (20 mL) dropwise.

-

Reaction: Heat the mixture to 60 °C for 6 hours.

-

Work-up: Cool the reaction and pour it onto a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-aminobenzophenone intermediate.

Part B: Cyclization

-

Amide Formation: Dissolve the aminobenzophenone intermediate (10.0 mmol) and ethyl glycinate hydrochloride (1.53 g, 11.0 mmol) in pyridine (50 mL).

-

Cyclization: Heat the solution to reflux for 24 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture and remove the pyridine under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.

| Step | Key Transformation | Reagents | Typical Yield | Ref. |

| Part A | Friedel-Crafts Acylation | Benzoyl Chloride, AlCl₃ | 40-55% | [16] |

| Part B | Amidation & Cyclization | Ethyl Glycinate HCl, Pyridine | 60-75% | - |

Conclusion

Ethyl 2-(3-aminophenyl)acetate stands out as a highly adaptable and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of its amino and ethyl acetate functionalities allows for the application of classic and robust cyclization reactions, including the Bischler-Napieralski and Pictet-Spengler reactions, as well as multi-step routes to complex scaffolds like benzodiazepines. The protocols and principles detailed in this guide underscore the importance of understanding reaction mechanisms to effectively harness the synthetic potential of this valuable building block, empowering researchers in their pursuit of novel chemical entities for drug discovery and beyond.

References

- Grokipedia. Bischler–Napieralski reaction.

-

Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

-

Sun, W., et al. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. Available from: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

-

Al-Amiery, A. A., et al. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Al-Warhi, T., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available from: [Link]

-

IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

HAL Open Science. Quinolines synthesis from azidophenylalkynyl acetates. Available from: [Link]

-

Basit, A., et al. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available from: [Link]

-

TSI Journals. A SIMPLE AND NEW METHOD FOR THE SYNTHESIS OF 1,5-BENZODIAZEPINE AND ITS DERIVATIVES. Available from: [Link]

-

TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Trade Science Inc. Available from: [Link]

-

Al-Hussain, S. A., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-